tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Overview
Description
Tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate: is a chemical compound belonging to the class of triazolo[4,3-b]pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo ring. Subsequent chlorination and reaction with tert-butyl carbamate are performed to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: : Conversion of the chloro group to a more oxidized state.
Reduction: : Reduction of the triazolo ring or other functional groups.
Substitution: : Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. Its antitumor activity has been demonstrated in various in vitro and in vivo models.
Medicine
The compound's potential medicinal applications include its use as a lead compound for the development of new anticancer drugs. Its ability to inhibit specific molecular targets makes it a candidate for further drug development and clinical trials.
Industry
In industry, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, disrupting their signaling pathways and leading to the suppression of tumor growth. The exact molecular interactions and pathways involved are still under investigation, but the compound's dual inhibitory activity is a key factor in its antitumor effects.
Comparison with Similar Compounds
Similar Compounds
4-(6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)piperidine-1-carboxylic acid tert-butyl ester
Tert-Butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
Uniqueness
Tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate stands out due to its dual inhibitory activity against c-Met and Pim-1, which is not commonly found in similar compounds
Properties
IUPAC Name |
tert-butyl N-[(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c1-11(2,3)19-10(18)13-6-9-15-14-8-5-4-7(12)16-17(8)9/h4-5H,6H2,1-3H3,(H,13,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQMHNOTRSUPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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